molecular formula C15H13ClN6O2 B2482455 8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 569336-58-9

8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2482455
CAS RN: 569336-58-9
M. Wt: 344.76
InChI Key: NKMNGFNGNVBMOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolyl derivatives often involves complex reactions where precursor molecules are reacted under controlled conditions to introduce specific functional groups. For example, a study on the chemistry of 1,3,5-triaza-2-phosphorinane derivatives describes the synthesis of various compounds through reactions involving trichloromethyldichlorophosphine and triethylamine, showcasing the complexity and precision required in synthesizing such molecules (Pinchuk et al., 1997).

Molecular Structure Analysis

The molecular structure of triazolyl derivatives is characterized by the presence of a triazole ring, which significantly influences the chemical behavior and interactions of these compounds. X-ray diffraction techniques and density functional theory (DFT) have been utilized to determine the molecular structures and analyze the dihedral angles between different rings within the molecules, providing insight into their spatial configuration and potential reactivity sites (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving triazolyl compounds can vary widely, depending on the substituents present and the reaction conditions. For instance, reactions with azides or aldehydes can lead to the formation of novel triazolyl derivatives with unique chemical properties. These reactions often involve cycloadditions, nucleophilic substitutions, or condensation reactions, highlighting the versatility of triazolyl compounds in chemical synthesis (Neda et al., 1995).

Physical Properties Analysis

The physical properties of triazolyl derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and can be studied using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and crystallography. The study of these properties helps in the development of triazolyl-based materials for specific applications (Yeo et al., 2019).

Chemical Properties Analysis

The chemical properties of triazolyl derivatives, such as reactivity, stability, and functional group compatibility, are essential for their application in various fields, including materials science and pharmaceuticals. The presence of functional groups like chlorophenyl or methoxybenzyl influences the reactivity and potential applications of these compounds. Studies on their reactivity towards different reagents and under various conditions provide valuable information for exploiting these compounds in synthetic chemistry (El-Agrody et al., 2001).

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

The compound "8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione" represents a class of chemicals that are part of broader research into heterocyclic chemistry. Researchers have synthesized various derivatives and analogs, investigating their potential applications. For instance, El-Agrody et al. (2001) detailed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds, highlighting their antimicrobial activity. This underscores the compound's role in developing new antimicrobial agents, demonstrating its importance in medicinal chemistry and pharmacology (El-Agrody et al., 2001).

Antifungal and Physicochemical Properties

The compound's derivatives have been explored for their antifungal properties and solubility characteristics, which are crucial for pharmaceutical applications. Volkova et al. (2020) synthesized a novel potential antifungal compound, conducting an extensive study on its solubility and thermodynamics in various solvents. This research is vital for understanding the compound's behavior in biological systems and for designing effective drug delivery mechanisms (Volkova et al., 2020).

Oxidation Reactions and Organic Synthesis

The compound and its analogs have been used as reagents in organic synthesis, demonstrating versatility in chemical reactions. Zolfigol et al. (2006) utilized a related compound, "4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione," as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This showcases the compound's utility in facilitating specific oxidation reactions, which is beneficial for synthesizing complex organic molecules (Zolfigol et al., 2006).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds may be harmful if swallowed, cause serious eye irritation, or may damage fertility .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve the development of new drugs with a wide range of pharmacological activity. This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .

properties

IUPAC Name

8-(4-chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2/c1-19-10-12(20(2)15(24)21(3)13(10)23)22-11(17-18-14(19)22)8-4-6-9(16)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNGFNGNVBMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

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